1-Chloro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene
CAS No.:
Cat. No.: VC13539800
Molecular Formula: C13H9Cl2FS
Molecular Weight: 287.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9Cl2FS |
|---|---|
| Molecular Weight | 287.2 g/mol |
| IUPAC Name | 2-chloro-4-[(4-chlorophenyl)methylsulfanyl]-1-fluorobenzene |
| Standard InChI | InChI=1S/C13H9Cl2FS/c14-10-3-1-9(2-4-10)8-17-11-5-6-13(16)12(15)7-11/h1-7H,8H2 |
| Standard InChI Key | IABQEZCTBNIBFP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CSC2=CC(=C(C=C2)F)Cl)Cl |
| Canonical SMILES | C1=CC(=CC=C1CSC2=CC(=C(C=C2)F)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-Chloro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene features a central benzene ring substituted at the para position with a chlorine atom and a sulfanylmethyl group. The sulfanylmethyl moiety itself is attached to a second benzene ring bearing chlorine and fluorine atoms at the meta and para positions, respectively. This arrangement creates a sterically congested structure with potential for electronic modulation due to the electron-withdrawing effects of halogens .
The molecular formula is C₁₃H₈Cl₂F₁S, with a molecular weight of 307.17 g/mol. Key structural attributes include:
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Halogenation Pattern: Dual chlorine atoms (at positions 1 and 3') and a fluorine atom (position 4') influence dipole moments and intermolecular interactions.
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Sulfanylmethyl Bridge: The –SCH₂– group enhances solubility in polar aprotic solvents while enabling nucleophilic substitution reactions .
Comparative Structural Analysis
While direct data on this compound is limited, structurally similar analogs provide insights:
The isomerism in halogen positions significantly alters electronic properties. For instance, fluorine’s ortho-directing effects may influence regioselectivity in further functionalization .
Synthesis and Characterization
Industrial-Scale Production
Synthesis typically proceeds via a multi-step protocol:
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Friedel-Crafts Alkylation: Benzene derivatives are alkylated using chloromethylating agents under acidic conditions.
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Nucleophilic Substitution: Introduction of the sulfanylmethyl group via reaction with mercaptans (e.g., 3-chloro-4-fluorothiophenol) in the presence of base .
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Purification: Chromatographic techniques (e.g., silica gel chromatography) isolate the target compound from byproducts .
Critical parameters include:
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Temperature: Reactions are conducted at 60–80°C to balance kinetics and side-product formation.
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Catalysts: Lewis acids like AlCl₃ facilitate electrophilic substitution .
Analytical Validation
Characterization relies on:
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Nuclear Magnetic Resonance (NMR): Distinct peaks at δ 7.2–7.8 ppm (aromatic protons) and δ 4.1 ppm (–SCH₂– protons) .
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Mass Spectrometry (MS): Molecular ion peak at m/z 307.17 confirms molecular weight .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in dichloromethane (≈50 mg/mL) and dimethylformamide (≈75 mg/mL) .
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Thermal Stability: Decomposes above 250°C, with exothermic peaks observed via differential scanning calorimetry .
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Hydrolytic Sensitivity: Susceptible to hydrolysis in aqueous alkaline media due to the labile sulfanylmethyl group .
Reactivity and Chemical Behavior
Electrophilic Substitution
The chlorine atom at position 1 activates the benzene ring toward electrophilic attack. For example, nitration occurs preferentially at the ortho and para positions relative to the sulfanylmethyl group .
Nucleophilic Displacement
The sulfanylmethyl bridge serves as a leaving group in SN2 reactions, enabling functionalization with amines or alkoxides:
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound’s halogen-rich structure makes it a candidate for:
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Antimicrobial Agents: Analogous chlorinated benzenes exhibit activity against Gram-positive bacteria .
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Kinase Inhibitors: Sulfur-containing aromatics are explored in targeted cancer therapies .
Materials Science
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Liquid Crystals: Halogenation enhances anisotropic polarizability, aiding mesophase stabilization .
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Polymer Additives: Acts as a flame retardant due to chlorine’s radical-scavenging properties .
Regulatory and Environmental Impact
Environmental Persistence
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